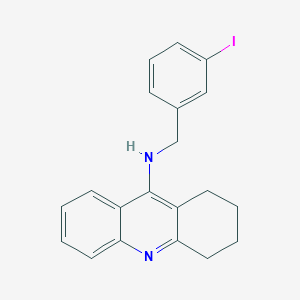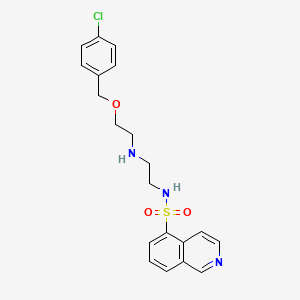
9-(3-Iodobenzylamino)-1,2,3,4-tetrahydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-Iodobenzylamino)-1,2,3,4-tetrahydroacridine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acridine core, which is a tricyclic aromatic system, and a 3-iodobenzylamino substituent. The combination of these structural features imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Iodobenzylamino)-1,2,3,4-tetrahydroacridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the acridine core, followed by the introduction of the 3-iodobenzylamino group. The key steps include:
Formation of the Acridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives and aldehydes.
Introduction of the 3-Iodobenzylamino Group: This step involves the nucleophilic substitution reaction where the acridine core reacts with 3-iodobenzylamine under suitable conditions, often in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
9-(3-Iodobenzylamino)-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
9-(3-Iodobenzylamino)-1,2,3,4-tetrahydroacridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of 9-(3-Iodobenzylamino)-1,2,3,4-tetrahydroacridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites or allosteric sites, leading to changes in the biological activity of the target molecules.
類似化合物との比較
Similar Compounds
9-Benzylamino-1,2,3,4-tetrahydroacridine: Lacks the iodine substituent, which may affect its reactivity and biological activity.
9-(3-Chlorobenzylamino)-1,2,3,4-tetrahydroacridine: Contains a chlorine atom instead of iodine, leading to different chemical and biological properties.
9-(3-Bromobenzylamino)-1,2,3,4-tetrahydroacridine: Similar structure with a bromine atom, which can influence its reactivity and interactions.
Uniqueness
The presence of the iodine atom in 9-(3-Iodobenzylamino)-1,2,3,4-tetrahydroacridine imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
特性
分子式 |
C20H19IN2 |
|---|---|
分子量 |
414.3 g/mol |
IUPAC名 |
N-[(3-iodophenyl)methyl]-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C20H19IN2/c21-15-7-5-6-14(12-15)13-22-20-16-8-1-3-10-18(16)23-19-11-4-2-9-17(19)20/h1,3,5-8,10,12H,2,4,9,11,13H2,(H,22,23) |
InChIキー |
ZUCWQTWGZGIYPV-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCC4=CC(=CC=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate](/img/structure/B10757014.png)
![N-[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-3-fluoro-](/img/structure/B10757015.png)
![(3S,5R,7R,8S,9S,10R)-7-(hydroxymethyl)-3-(2-naphthyl)-1,6-dioxa-2-azaspiro[4.5]decane-8,9,10-triol](/img/structure/B10757041.png)
![(5R,6R,7S,8S,9R)-9-(hydroxymethyl)-3-(4-methylphenyl)-1,10-dioxa-2-azaspiro[4.5]decane-6,7,8-triol](/img/structure/B10757056.png)

![N-[2-({[amino(Imino)methyl]amino}oxy)ethyl]-2-{6-Chloro-3-[(2,2-Difluoro-2-Phenylethyl)amino]-2-Fluorophenyl}acetamide](/img/structure/B10757065.png)
![({[(3E)-2'-Oxo-2',7'-dihydro-2,3'-biindol-3(7H)-ylidene]amino}oxy)acetic acid](/img/structure/B10757073.png)

![Dimethyl (1r,4s)-5,6-Bis(4-Hydroxyphenyl)-7-Oxabicyclo[2.2.1]hepta-2,5-Diene-2,3-Dicarboxylate](/img/structure/B10757083.png)
![5-(3-Carbamoylbenzyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxylic acid](/img/structure/B10757084.png)
![3-{[(4-Carboxy-2-hydroxyaniline]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B10757089.png)
![N-(4-{[(3s)-3-(Dimethylamino)pyrrolidin-1-Yl]carbonyl}phenyl)-5-Fluoro-4-[2-Methyl-1-(1-Methylethyl)-1h-Imidazol-5-Yl]pyrimidin-2-Amine](/img/structure/B10757093.png)
![5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B10757097.png)
![2-Fluoro-4-[4-(4-Fluorophenyl)-1h-Pyrazol-3-Yl]pyridine](/img/structure/B10757104.png)
